molecular formula C8H10BNO2 B15310710 {5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid

{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid

Cat. No.: B15310710
M. Wt: 162.98 g/mol
InChI Key: JQODABBEAZLPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid is a boronic acid derivative that features a cyclopenta[b]pyridine ring system Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and subsequent cyclization . The reaction conditions often include the use of sodium alkoxide solutions as reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and biaryl compounds resulting from cross-coupling reactions.

Scientific Research Applications

{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that have active site serine residues, such as proteases. The boronic acid group interacts with the enzyme’s active site, leading to inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential applications in cross-coupling reactions and enzyme inhibition. This sets it apart from other cyclopenta[b]pyridine derivatives that lack the boronic acid functionality.

Properties

Molecular Formula

C8H10BNO2

Molecular Weight

162.98 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylboronic acid

InChI

InChI=1S/C8H10BNO2/c11-9(12)7-4-6-2-1-3-8(6)10-5-7/h4-5,11-12H,1-3H2

InChI Key

JQODABBEAZLPFK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CCC2)N=C1)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.